

# Assessing 11β-HSD1 Enzyme Activity Through Urinary Steroid Profiling: An Application Note

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Authored for: Researchers, Scientists, and Drug Development Professionals

#### Introduction

The enzyme  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1) plays a crucial role in modulating local glucocorticoid availability by converting inactive cortisone to active cortisol within tissues like the liver and adipose tissue.[1][2] Dysregulation of  $11\beta$ -HSD1 activity is implicated in various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, making it a significant therapeutic target.[3][4]

Assessing the in vivo activity of  $11\beta$ -HSD1 is essential for understanding its physiological role and for the development of selective inhibitors. A non-invasive and robust method for this assessment is the analysis of the urinary steroid metabolome.[5] This involves measuring the excretion products of cortisol and cortisone, including downstream metabolites like  $\beta$ -cortol. The ratio of cortisol metabolites to cortisone metabolites in a 24-hour urine sample provides a reliable index of systemic  $11\beta$ -HSD1 activity.[6][7]

This application note provides a detailed overview of the cortisol metabolism pathway, protocols for the measurement of urinary metabolites such as  $\beta$ -cortol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidance on data interpretation for the assessment of 11 $\beta$ -HSD1 activity.

## **Cortisol Metabolism Pathway**

## Methodological & Application





Cortisol homeostasis is tightly regulated by the activities of two key enzymes:  $11\beta$ -HSD1 and  $11\beta$ -HSD2.

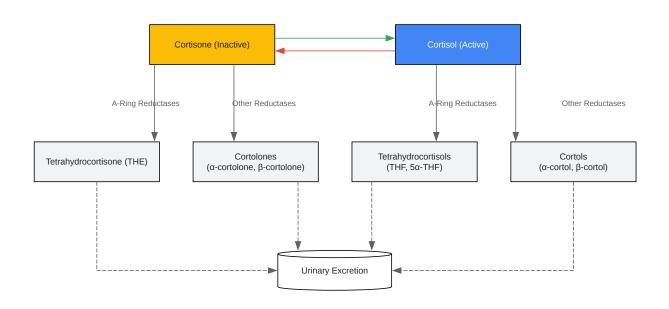
- 11β-HSD1 primarily functions as a reductase, converting inactive cortisone to active cortisol.
  [4]
- 11β-HSD2 acts as a dehydrogenase, inactivating cortisol by converting it back to cortisone, notably in mineralocorticoid target tissues like the kidney.[6]

Both cortisol and cortisone are further metabolized by A-ring reductases ( $5\alpha$ -reductase and  $5\beta$ -reductase) and other enzymes into various breakdown products that are excreted in the urine. [3][6] These include:

- Tetrahydro-metabolites: Tetrahydrocortisol (THF), allo-Tetrahydrocortisol (5α-THF), and Tetrahydrocortisone (THE).
- Cortols and Cortolones:  $\alpha$ -cortol,  $\beta$ -cortol,  $\alpha$ -cortolone, and  $\beta$ -cortolone.

The overall balance of these metabolites in urine reflects the net activity of the upstream enzymes. An increased ratio of cortisol metabolites (e.g., (THF +  $5\alpha$ -THF)) to cortisone metabolites (e.g., THE) indicates higher 11 $\beta$ -HSD1 activity.[5][6]





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**Diagram 1.** Simplified cortisol metabolism pathway.

## **Experimental Design and Workflow**

The assessment of  $11\beta$ -HSD1 activity involves the collection of a 24-hour urine sample, followed by sample preparation to deconjugate the steroid metabolites, solid-phase extraction (SPE) for purification, and subsequent analysis by LC-MS/MS.





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**Diagram 2.** Experimental workflow for assessing 11β-HSD1 activity.

#### **Protocols**

#### **Protocol 1: 24-Hour Urine Sample Collection**

- Patient Instruction: Instruct the subject to discard the first morning void on Day 1.
- Collection: Collect all subsequent urine for the next 24 hours, including the first morning void on Day 2, in a provided container.
- Storage: The collection container should be kept refrigerated or on ice throughout the collection period.
- Processing: Upon receipt in the laboratory, measure and record the total 24-hour volume.
- Aliquoting: Mix the total volume well and transfer aliquots (e.g., 10 mL) into labeled cryovials.
- Long-term Storage: Store aliquots at -80°C until analysis.

## Protocol 2: Steroid Metabolite Quantification by LC-MS/MS

This protocol provides a general methodology. Specific parameters such as column choice, gradient, and mass transitions must be optimized for the specific LC-MS/MS system in use.[8] [9][10][11]

- Sample Thawing: Thaw urine aliquots at room temperature.
- Internal Standard Addition: Add a cocktail of appropriate deuterated internal standards (e.g., d4-Cortisol) to each urine sample to correct for extraction efficiency and matrix effects.
- Enzymatic Hydrolysis:
  - To 200 μL of urine, add 100 μL of phosphate buffer (pH 7.0).
  - Add 10 μL of β-glucuronidase from E. coli.



- Incubate at 37°C for 2-4 hours to deconjugate glucuronidated steroids.
- Solid-Phase Extraction (SPE):
  - Condition a C18 SPE cartridge (e.g., 96-well plate format) with methanol followed by water.
  - Load the hydrolyzed urine sample onto the cartridge.
  - Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.
  - Elute the steroids with methanol or another suitable organic solvent.
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - LC System: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm).[8][10]
  - Mobile Phase: Employ a gradient elution using water and methanol (both typically containing 0.1% formic acid and/or 1 mM ammonium formate) at a flow rate of approximately 0.4 mL/min.[8][10]
  - MS System: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
  - Detection: Use Multiple Reaction Monitoring (MRM) to detect and quantify each specific steroid metabolite and its corresponding internal standard.

## **Data Presentation and Interpretation**



The primary output for assessing enzyme activity is the ratio of cortisol metabolites to cortisone metabolites. These ratios serve as surrogate markers for the in vivo activities of  $11\beta$ -HSD and A-ring reductase enzymes.

Table 1: Key Urinary Steroid Ratios for Enzyme Activity Assessment

Ratio	Primary Enzyme Activity Reflected	Interpretation of an Increased Ratio
(THF + 5α-THF) / THE	11 $\beta$ -HSD1 (net reductase activity)	Increased conversion of cortisone to cortisol[5][6]
Cortols / Cortolones	11β-HSD1 (net reductase activity)	Increased conversion of cortisone to cortisol[12]
Urinary Free Cortisol / Urinary Free Cortisone (UFF/UFE)	11β-HSD2 (dehydrogenase Decreased inactivation of activity) Cortisol to cortisone[12]	
5α-THF / THF	5α-Reductase vs. 5β- Reductase	Increased 5α-reductase activity[12]

THF: Tetrahydrocortisol; 5α-THF: allo-Tetrahydrocortisol; THE: Tetrahydrocortisone

### **Example Application: Evaluating an 11β-HSD1 Inhibitor**

The measurement of these urinary ratios is a powerful tool in drug development for assessing the pharmacodynamic effect of  $11\beta$ -HSD1 inhibitors. Inhibition of the enzyme is expected to decrease the ratio of cortisol metabolites to cortisone metabolites.

Table 2: Effect of the  $11\beta$ -HSD Inhibitor Carbenoxolone (CBX) on Urinary Steroid Metabolite Ratios in Healthy Males (n=7)[12]



Metabolite Ratio	Baseline (Mean ± SEM)	After 72 hrs CBX Treatment (Mean ± SEM)	Interpretation
(THF+5αTHF)/THE	0.98 ± 0.12	0.66 ± 0.15	Decrease indicates inhibition of 11β-HSD1 activity
UFF/UFE	0.52 ± 0.05	0.78 ± 0.05	Increase indicates inhibition of 11β-HSD2 activity

Data adapted from Andrews et al., 2003. This study demonstrates that CBX, a non-selective inhibitor, impacts both 11 $\beta$ -HSD1 and 11 $\beta$ -HSD2, as reflected in the respective urinary metabolite ratios.[12] A selective 11 $\beta$ -HSD1 inhibitor would be expected to significantly decrease the (THF+5 $\alpha$ THF)/THE ratio with minimal effect on the UFF/UFE ratio.[2]

### **Summary and Applications**

The quantification of urinary cortisol metabolites, including  $\beta$ -cortol, by LC-MS/MS provides a robust and non-invasive method for assessing systemic 11 $\beta$ -HSD1 activity.

**Key Applications Include:** 

- Pharmacodynamic Biomarkers: Evaluating the efficacy and selectivity of novel 11β-HSD1 inhibitors in clinical trials.[13][14]
- Clinical Research: Investigating the role of glucocorticoid dysregulation in metabolic diseases, such as obesity, metabolic syndrome, and polycystic ovary syndrome (PCOS).[15]
- Diagnostics: Aiding in the diagnosis of conditions characterized by altered cortisol metabolism, such as Apparent Mineralocorticoid Excess (AME) and adrenal tumors.[9][16]

This methodology offers a powerful tool for researchers and drug developers to probe the complexities of glucocorticoid action and develop targeted therapies for a range of metabolic and endocrine disorders.



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